

How to perform a BrdU assay using flow cytometry.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bdert*

Cat. No.: *B1212045*

[Get Quote](#)

An authoritative guide to quantifying cell proliferation using Bromodeoxyuridine (BrdU) incorporation detected via flow cytometry, tailored for researchers in drug development and life sciences.

Application Notes

Introduction

The Bromodeoxyuridine (BrdU) assay is a robust and widely adopted method for analyzing cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.^{[1][2]} This incorporation serves as a specific marker for cells that are actively dividing. By using a fluorescently labeled antibody that specifically targets the incorporated BrdU, and analyzing the cells on a flow cytometer, researchers can precisely quantify the percentage of cells in a population that are undergoing DNA replication.^{[3][4]}

This technique is a powerful alternative to the traditional ³H-thymidine incorporation assay, as it avoids the use of radioactive materials and provides multi-parametric data on a single-cell basis.^[5]

Principle of the Assay

The BrdU flow cytometry assay is a multi-step process that relies on the specific detection of BrdU incorporated into cellular DNA.^[3]

- Labeling: Live cells are incubated with BrdU, which is taken up and integrated into replicating DNA in place of thymidine by cells in the S phase.[4] The duration of this "pulse" can be varied depending on the cell cycle length of the cell type being studied.[6][7]
- Fixation & Permeabilization: Cells are treated with a fixative agent (e.g., ethanol) to preserve their structure and then permeabilized to allow antibodies to enter the cell and access the nucleus.
- DNA Denaturation: This is a critical step. The double-stranded DNA must be unwound, typically using an acid treatment (e.g., HCl) or enzymatic digestion (DNase), to expose the incorporated BrdU so the antibody can bind to it.[2][8][9]
- Staining: A fluorochrome-conjugated monoclonal antibody specific to BrdU is used to detect the labeled DNA. Simultaneously, a fluorescent DNA dye, such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), is added.[5] This dye binds stoichiometrically to the total DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][10]
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The signal from the anti-BrdU antibody identifies proliferating cells, while the total DNA dye provides the cell cycle distribution of the entire population.[5]

Applications

- Oncology Research: Assessing the anti-proliferative effects of novel cancer therapeutics.[9]
- Drug Development: High-throughput screening of compounds that modulate cell cycle progression.
- Immunology: Measuring lymphocyte activation and clonal expansion in response to stimuli.
- Toxicology: Evaluating the impact of chemical compounds on cell division and cytotoxicity.
- Developmental Biology: Tracking cell division rates in different tissues or developmental stages.[9]

Experimental Protocols

Required Materials

- BrdU (5-bromo-2'-deoxyuridine) solution (e.g., 10 mM stock)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- FACS Tubes
- Fixation Buffer: Ice-cold 70% Ethanol
- Denaturation Buffer: 2 M HCl with 0.5% Triton X-100 or Tween 20[8]
- Neutralization Buffer: 0.1 M Sodium Borate ($\text{Na}_2\text{B}_4\text{O}_7$), pH 8.5[8]
- Wash/Staining Buffer: PBS containing 1% BSA and 0.05% Tween 20
- Fluorochrome-conjugated Anti-BrdU Antibody
- DNA Staining Solution: 7-AAD or Propidium Iodide (PI) with RNase A
- Flow Cytometer with appropriate lasers (e.g., 488 nm and 633 nm for APC/7-AAD analysis) [11]

Protocol 1: Staining of Suspension Cells

- Cell Culture: Adjust the density of logarithmically growing cells to approximately 1×10^6 cells/mL in complete culture medium.
- BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 μM . Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[8] The incubation time may need optimization based on the cell type's doubling time.[12]
- Harvesting: Transfer cells to FACS tubes and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
- Washing: Wash cells once with 2 mL of PBS. Centrifuge and discard the supernatant.

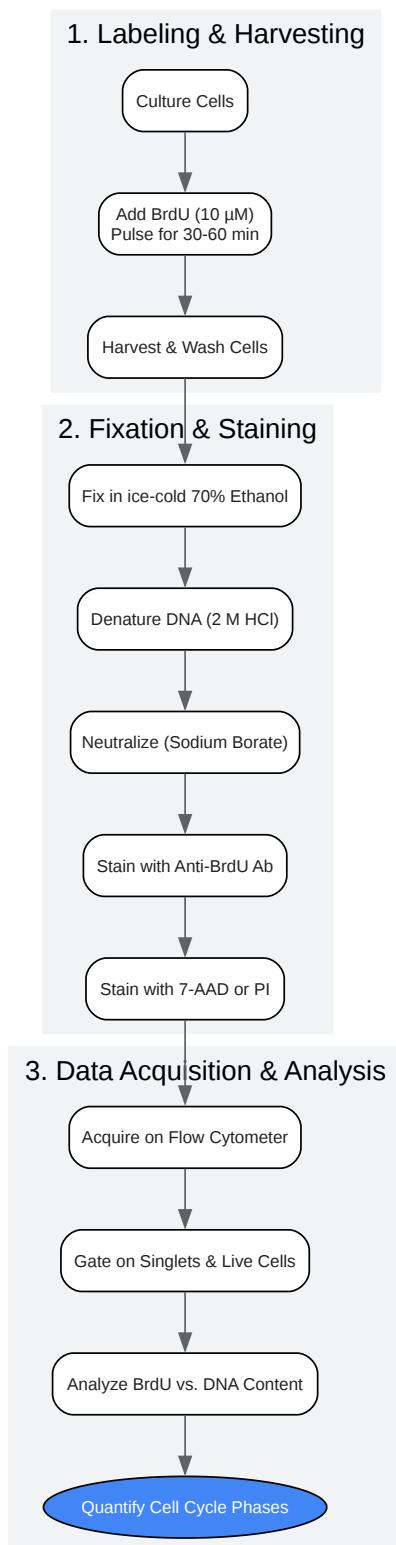
- Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, slowly add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[\[13\]](#) Incubate on ice or at -20°C for at least 30 minutes.
- Denaturation: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in 1 mL of 2 M HCl denaturation buffer. Incubate for 30 minutes at room temperature on a rocking platform.[\[8\]](#)
- Neutralization: Add 3 mL of 0.1 M Sodium Borate buffer to neutralize the acid. Centrifuge immediately at 500 x g for 5-10 minutes and discard the supernatant.
- Antibody Staining: Wash the cells once with 2 mL of Wash/Staining Buffer. Resuspend the pellet in 100 µL of Wash/Staining Buffer containing the anti-BrdU antibody at its recommended dilution. Incubate for 30-60 minutes at room temperature, protected from light.[\[8\]](#)
- DNA Staining: Wash cells once with 2 mL of Wash/Staining Buffer. Resuspend the pellet in 0.5 mL of DNA Staining Solution (7-AAD or PI/RNase). Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the samples on a flow cytometer within a few hours. Keep samples at 4°C in the dark until analysis.[\[3\]](#)

Protocol 2: Staining of Adherent Cells

- Cell Culture: Seed cells in culture plates and grow until they reach the desired confluence for the experiment.
- BrdU Labeling: Add BrdU directly to the culture medium to a final concentration of 10 µM. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
- Harvesting: Remove the medium and wash cells with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.
- Proceed with steps 3-10 from the Protocol for Suspension Cells.

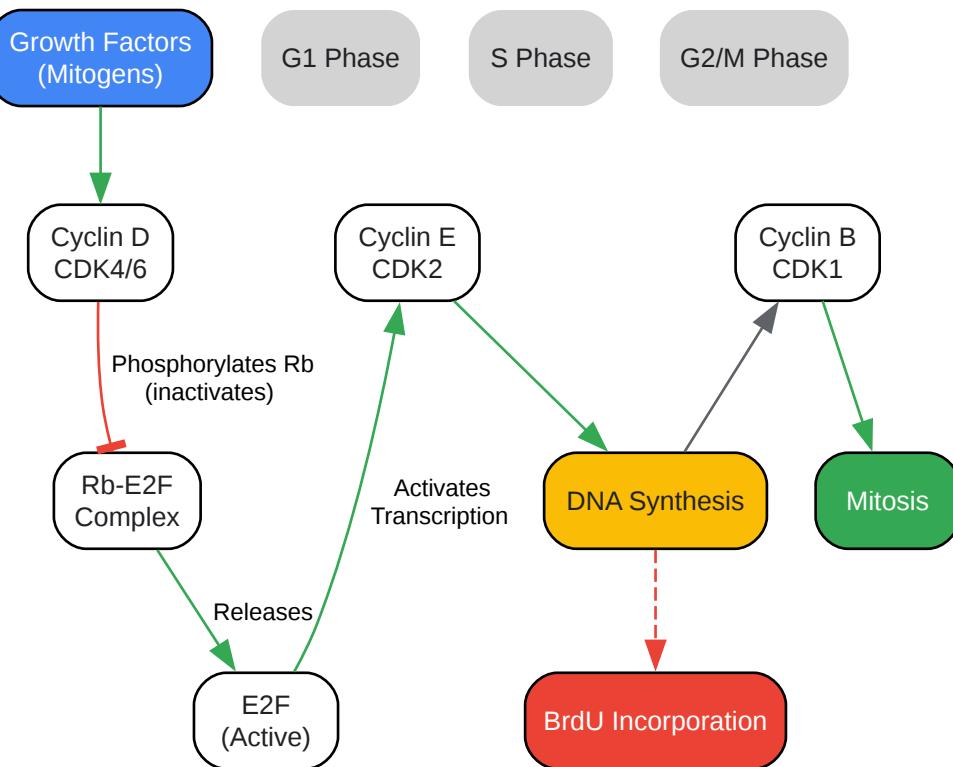
Data Presentation

Quantitative results from the BrdU assay are typically presented in a table that outlines the percentage of cells in each phase of the cell cycle, allowing for easy comparison between different experimental conditions.


Table 1: Cell Cycle Distribution Analysis Following Drug Treatment

Treatment Group	Concentration	% G0/G1 Phase	% S Phase (BrdU Positive)	% G2/M Phase
Vehicle Control	0 μ M	48.5 \pm 2.1	35.3 \pm 1.8	16.2 \pm 1.1
Compound A	1 μ M	55.1 \pm 2.5	28.9 \pm 2.0	16.0 \pm 0.9
Compound A	10 μ M	72.4 \pm 3.3	12.5 \pm 1.5	15.1 \pm 1.4
Positive Control (Aphidicolin)	5 μ M	25.6 \pm 1.9	68.7 \pm 3.5	5.7 \pm 0.8

Values are represented as Mean \pm Standard Deviation (n=3).


Mandatory Visualizations

BrdU Assay Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart of the BrdU assay protocol for flow cytometry.

Simplified Cell Cycle Regulation & BrdU Incorporation

[Click to download full resolution via product page](#)

Caption: Key regulators of the cell cycle leading to S phase and BrdU uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 2. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bdbiosciences.com [bdbiosciences.com]

- 6. BrdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- To cite this document: BenchChem. [How to perform a BrdU assay using flow cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212045#how-to-perform-a-brdu-assay-using-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com